6-(Diallylamino)pyridazin-3-ol

Vue d'ensemble

Description

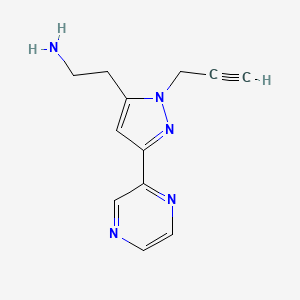

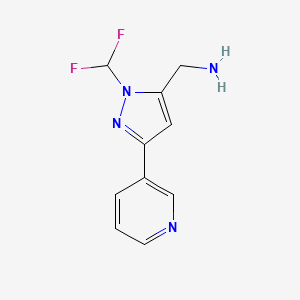

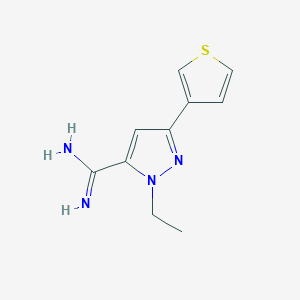

6-(Diallylamino)pyridazin-3-ol (DAPO) is an organic compound belonging to the pyridazinone class of compounds. DAPO is a colorless, crystalline solid with a molecular formula of C10H14N2O and a molecular weight of 180.23 g/mol. It is soluble in water, ethanol, and ether, and is insoluble in benzene. DAPO is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, biochemical and physiological studies, and the investigation of its mechanism of action.

Applications De Recherche Scientifique

Synthesis Techniques

- Microwave-Assisted Suzuki-Miyaura Cross-Coupling : A method involving palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids has been developed for synthesizing 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one. This process is facilitated by microwave irradiation and uses a CombiPhos Pd6 mixture catalyst system or a single Pd-SPhos catalyst system (Cao et al., 2008).

Pharmacological Investigations

- Anticonvulsive Properties : Certain 3,6-dialkoxy-pyridazines, related to 6-(Diallylamino)pyridazin-3-ol, have demonstrated good anticonvulsive properties. These findings are significant for pharmacological research (Druey et al., 1954).

Platelet Aggregation Inhibition

- Potential Platelet Aggregation Inhibitors : Several 3(2H)-pyridazinones with amino groups at the 5-position of the pyridazine nucleus, similar to this compound, have been prepared and tested as potential platelet aggregation inhibitors (Estevez et al., 1998).

Chemoenzymatic Synthesis

- Sustainable Production of Pyrroles : A chemoenzymatic cascade process utilizing monoamine oxidase enzymes (MAO-N and 6-HDNO) has been developed for the sustainable production of pyrroles. This process involves the conversion of 3-pyrrolines into pyrroles, showcasing an innovative use of diallylamines (Scalacci et al., 2017).

Corrosion Inhibition

- Inhibitory Effect on Mild Steel Corrosion : Pyridazine derivatives, including those related to this compound, have been shown to have a significant inhibitory effect on the corrosion of mild steel in acidic environments. This highlights their potential application in materials science (Mashuga et al., 2017).

Herbicidal Activity

- Inhibition of Photosynthesis in Plants : Some pyridazinone compounds, similar in structure to this compound, have been shown to inhibit the Hill reaction and photosynthesis in plants, indicating potential herbicidal properties (Hilton et al., 1969).

Anticancer Potential

- Inhibition of Cancer Cell Growth : New hydrazinopyrimidine-5-carbonitrile derivatives, structurally related to this compound, have demonstrated in vitro anticancer activity against a wide range of human cancer cell lines (Cocco et al., 2006).

Mécanisme D'action

Target of action

Pyridazinone derivatives have been found to interact with a wide range of biological targets, depending on their specific structures . These targets can include various enzymes, receptors, and other proteins involved in cellular processes .

Mode of action

The interaction of pyridazinone derivatives with their targets can result in a variety of effects, such as inhibition or activation of the target’s function . The specific mode of action would depend on the structure of the particular pyridazinone derivative and its target .

Biochemical pathways

Pyridazinone derivatives can affect numerous biochemical pathways, again depending on their specific structures and targets . These pathways can involve processes such as signal transduction, metabolism, cell proliferation, and others .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyridazinone derivatives can vary widely, depending on factors such as their specific structures and the route of administration . These properties can significantly impact the bioavailability of the compounds .

Result of action

The molecular and cellular effects of pyridazinone derivatives can include changes in cellular signaling, alterations in metabolic processes, inhibition of cell proliferation, and others . The specific effects would depend on the particular compound and its targets .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives . These factors can affect the compounds’ interactions with their targets, their ADME properties, and their overall effects .

Analyse Biochimique

Biochemical Properties

6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding . This binding can inhibit the replication and transcription processes, leading to reduced gene expression and cell proliferation . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins . These changes can alter the cellular effects of the compound over time, potentially reducing its efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins, such as albumin, for distribution throughout the body . This binding can affect the localization and accumulation of this compound in specific tissues, influencing its overall bioavailability and efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular compartments .

Propriétés

IUPAC Name |

3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFTMQQKCIMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.